molecular formula C10H11NO6 B8521279 2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid

2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid

Cat. No.: B8521279
M. Wt: 241.20 g/mol
InChI Key: ZRPSQSSTOPCPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid is a chemical compound with the molecular formula C10H11NO6 and a molecular weight of 241.2 g/mol. It is known for its potential applications in various fields of research and industry. This compound is characterized by the presence of two methoxy groups and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid typically involves the nitration of 2,5-dimethoxyphenylacetic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Esterification: Alcohols with acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: 2-(2,5-Dimethoxy-4-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s derivatives have been explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has investigated its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid and its derivatives depends on the specific application and the target molecules involved. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: Similar structure with a nitrile group instead of a carboxylic acid group.

    4,5-Dimethoxy-2-nitrophenylacetic acid: Similar structure with different substitution patterns on the phenyl ring.

Uniqueness

2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and nitro groups on the phenyl ring allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

2-(2,5-dimethoxy-4-nitrophenyl)acetic acid

InChI

InChI=1S/C10H11NO6/c1-16-8-5-7(11(14)15)9(17-2)3-6(8)4-10(12)13/h3,5H,4H2,1-2H3,(H,12,13)

InChI Key

ZRPSQSSTOPCPMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC(=O)O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of of 2,5-dimethoxyphenylacetic acid (1.00 g, 5.10 mmol) in 10 mL of acetic acid was added 6.5 mL of 1.0M HNO3 in acetic acid. The reaction was stirred at ambient temperature for 10 min, and diluted with 75 mL of water. The yellow precipitate was collected and washed with water (3×10 mL), then dried on the filter. Recrystallization from 20 mL of 2-propanol gave 846 mg (69%) of the titled compound as fine yellow crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
69%

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